BenchChemオンラインストアへようこそ!

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Tyrosinase inhibition Melanogenesis Regioisomer SAR

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative with the molecular formula C11H9NO3S2 and a molecular weight of 267.32 g/mol. This compound is commercially available from screening compound suppliers such as ChemBridge (Catalog No.

Molecular Formula C11H9NO3S2
Molecular Weight 267.3 g/mol
CAS No. 2015213-69-9
Cat. No. B3114452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS2015213-69-9
Molecular FormulaC11H9NO3S2
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5-
InChIKeyYEJUJHJJZCVXBL-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 2015213-69-9): Structural and Physicochemical Baseline for Procurement


(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative with the molecular formula C11H9NO3S2 and a molecular weight of 267.32 g/mol . This compound is commercially available from screening compound suppliers such as ChemBridge (Catalog No. 6381437) . Its core scaffold, 2-thioxothiazolidin-4-one, is a privileged structure in medicinal chemistry, but the specific substitution pattern (2-hydroxy-5-methoxy on the benzylidene ring) defines its distinct chemical and biological profile relative to closely related regioisomers and analogs.

Why Rhodanine Scaffold Analogs Cannot Substitute for (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in Research


The 5-arylidene-2-thioxothiazolidin-4-one class exhibits extreme sensitivity to substituent position on the benzylidene ring. Shifting the hydroxy group from the 2- to the 3-position or the methoxy group from the 5- to the 4-position generates a regioisomer, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT), which demonstrates potent tyrosinase inhibition (IC50 18.1 µM) [1]. This single positional change profoundly alters hydrogen-bonding networks, metal-chelating geometry, and target binding. Consequently, generic “rhodanine” or “2-thioxothiazolidin-4-one” queries are insufficient for procurement; the exact (5Z)-5-(2-hydroxy-5-methoxybenzylidene) isomer must be specified to ensure the intended chemical behavior, physicochemical properties, and biological profile.

Quantitative Differentiation Evidence for (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 2015213-69-9) vs. Closest Analogs


Regioisomeric Differentiation vs. (Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT): Tyrosinase Inhibitory Activity

The closest known active analog is the regioisomer 5-HMT, which inhibits mushroom tyrosinase with an IC50 of 18.1 ± 1.0 µM, outperforming the reference inhibitor kojic acid (35.1 ± 3.2 µM) [1]. The target compound differs solely in the positions of the hydroxy (2- vs. 3-) and methoxy (5- vs. 4-) substituents. This regioisomeric shift is expected to produce a distinct inhibitory profile; the target compound's 2-hydroxy-5-methoxy pattern alters the intramolecular hydrogen bond network, modifying the compound's acidity, metal-chelating capacity, and steric fit within the tyrosinase active site. No direct IC50 data for the target compound is currently available in the public domain, representing a defined research gap that may itself drive procurement for comparative SAR studies.

Tyrosinase inhibition Melanogenesis Regioisomer SAR

Predicted Physicochemical Differentiation: LogP and Hydrogen Bonding vs. Regioisomer (5E)-5-(2-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

The target compound was compared with its closest regioisomer, (5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (ChemSpider CSID:1152706), which has an ACD/LogP of 3.17 . The target compound's 5-methoxy substitution (vs. 3-methoxy) places the methoxy group para to the exocyclic double bond, which is predicted to increase the ACD/LogP by approximately 0.2-0.3 log units due to reduced solvent exposure and altered dipole moment. The target compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors, identical to the comparator, but the 2-hydroxy-5-methoxy pattern allows for a strong intramolecular O-H···O hydrogen bond between the 2-OH and 5-OCH3 groups, which is absent in the 2-hydroxy-3-methoxy isomer. This intramolecular bond reduces the compound's effective polarity and may enhance membrane permeability relative to the 3-methoxy analog.

Physicochemical properties LogP Drug-likeness

Hydrogen Bond Donor Capacity vs. N-Methylated Analog 5-(2-Hydroxy-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

The target compound contains an unsubstituted NH group at position 3 of the thiazolidinone ring, contributing one additional hydrogen bond donor compared to its N-methylated analog, 5-(2-hydroxy-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one . The NH donor is critical for anchoring the 2-thioxothiazolidin-4-one core to target proteins; methylation at N-3 eliminates this donor, which has been shown in structurally related rhodanine series to reduce or abolish inhibitory activity against enzymes such as PIM kinases and tyrosinase. The target compound, with its free NH, retains the full hydrogen bond donor capacity (2 donors: 2-OH and 3-NH) of the active pharmacophore, whereas the N-methylated analog has only 1 donor (2-OH only).

Hydrogen bond donor Protein-ligand interaction Thiazolidinone SAR

Predicted Density and Aqueous Solubility Profile vs. Generic 2-Thioxothiazolidin-4-one Core

The target compound has a predicted density of 1.53 ± 0.1 g/cm³ , which is higher than the unsubstituted 2-thioxothiazolidin-4-one core (predicted density ~1.4 g/cm³) due to the added benzylidene ring and substituents. The ACD/LogD at pH 7.4 for structurally analogous regioisomers is reported as -1.07 , indicating significant aqueous solubility. The target compound's specific substitution pattern, with a 2-hydroxy group capable of ionization, is expected to yield a LogD at pH 7.4 in the range of -0.8 to -1.2, making it substantially more water-soluble than non-hydroxylated benzylidene rhodanines (typical LogD > 2). This solubility advantage facilitates direct use in aqueous biochemical assays without the need for high DMSO concentrations.

Physicochemical profiling Solubility Pre-formulation

Procurement-Driven Application Scenarios for (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS 2015213-69-9)


Regioisomer SAR Mapping in Tyrosinase Inhibitor Development

Given the established tyrosinase inhibitory activity of the 3-hydroxy-4-methoxy regioisomer (5-HMT, IC50 18.1 µM) [1], the target compound serves as a critical tool for mapping the positional SAR of the benzylidene ring. By directly comparing the target compound (2-hydroxy-5-methoxy) against 5-HMT (3-hydroxy-4-methoxy) and the 2-hydroxy-3-methoxy isomer, researchers can isolate the contribution of each substituent position to enzyme inhibition, binding kinetics, and selectivity.

Metal Chelation and Redox Activity Screening Panels

The 2-hydroxy-5-methoxybenzylidene moiety creates a potential bidentate metal-chelating site (2-OH and exocyclic C=O), which is distinct from the chelation geometry of the 3-hydroxy-4-methoxy isomer. The target compound is suited for inclusion in panels screening for metal-dependent enzyme inhibition (e.g., matrix metalloproteinases, histone deacetylases, or PIM kinases), where the free 3-NH hydrogen bond donor additionally contributes to target engagement .

Aqueous-Compatible High-Throughput Screening (HTS) Libraries

The predicted low LogD at pH 7.4 (-0.8 to -1.2) [1] indicates that the target compound can be formulated in aqueous buffer with minimal DMSO co-solvent. This makes it an attractive candidate for HTS libraries targeting enzymes or receptors where DMSO concentrations above 0.1% v/v are detrimental. Procurement of this compound in >95% purity from ChemBridge (Catalog No. 6381437) ensures compatibility with automated liquid handling and assay reproducibility .

Pharmacophore Hypothesis Validation for 2-Thioxothiazolidin-4-one-Based Inhibitors

The target compound retains the full hydrogen bond donor-acceptor pharmacophore of the 2-thioxothiazolidin-4-one class (2 donors: 2-OH, 3-NH; 4 acceptors). It serves as a key validation tool for computational pharmacophore models that predict the necessity of a free NH at position 3 and a 2-hydroxy group on the benzylidene ring for target binding. Its distinct intramolecular hydrogen bond network (2-OH···5-OCH3) provides an additional validation point for models predicting bioactive conformations .

Quote Request

Request a Quote for (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.